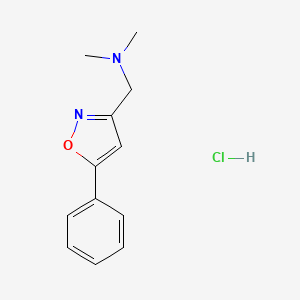

N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced heterocycles .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, enabling the creation of complex molecules. The isoxazole moiety is particularly useful for synthesizing derivatives that can be employed in pharmaceuticals and agrochemicals.

Synthetic Routes:

Several synthetic methods have been developed for producing N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride, including:

- Condensation Reactions: Utilizing amines with isoxazole derivatives to form the target compound.

- Multi-step Synthesis: Involving intermediate compounds that undergo transformations to yield the final product.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly due to its biological activity against various targets:

Pharmacological Activity

The compound interacts with specific enzymes and receptors, influencing neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Studies indicate that it may exhibit properties relevant to:

- Antimicrobial Activity: Preliminary investigations have shown that derivatives of this compound can inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Neuropharmacology: The compound's ability to modulate neurotransmitter pathways positions it as a candidate for further research into treatments for psychiatric disorders .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Studies typically employ techniques such as:

- Binding Affinity Assays: To assess how well the compound binds to specific receptors or enzymes.

- Selectivity Profiling: To determine the compound's effectiveness against various biological targets compared to similar compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride

- (5-Phenylisoxazol-3-yl)methanamine hydrochloride

Uniqueness

N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride is unique due to the presence of the dimethylamino group, which can enhance its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for more diverse applications in research and industry .

Biological Activity

N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride, a compound with diverse biological activities, has garnered attention in medicinal chemistry. With a molecular formula of C₁₂H₁₅ClN₂O and a molecular weight of 238.71 g/mol, this compound is classified under isoxazole derivatives, which are known for their pharmacological significance.

- IUPAC Name : N,N-dimethyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine; hydrochloride

- CAS Number : 1017-08-9

- Molecular Structure :

InChI Key ZJKJDXVDNMBETH UHFFFAOYSA N

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in antimicrobial, anticancer, and neuroprotective applications.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often reported in the low micromolar range .

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| Isoxazole Derivative A | E. coli | 62.5 |

| Isoxazole Derivative B | MRSA | 78.12 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that similar isoxazole compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds typically range from 200 to 300 µg/mL, indicating moderate potency .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through the inhibition of key enzymes involved in cell proliferation and survival pathways.

Molecular Docking Studies

In silico studies have provided insights into potential binding sites and interactions with target proteins. These studies suggest that the compound may interact with proteins involved in cell signaling and apoptosis regulation .

Case Studies

- Antifungal Activity : In a comparative study, certain isoxazole derivatives were tested against fluconazole-resistant strains of Candida. The results indicated a significant reduction in fungal growth at concentrations lower than standard antifungal treatments like amphotericin B .

- Neuroprotective Effects : Preliminary data suggest that similar compounds may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, using a C18 column and a mobile phase of acetonitrile:water (70:30) with 0.1% trifluoroacetic acid to resolve impurities .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) should confirm structural integrity. For hydrochloride salts, ensure deuteration of solvents (e.g., DMSO-d6 or D2O) to avoid proton exchange interference. Chemical shifts for the isoxazole ring protons typically appear at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) (ESI+) can verify molecular weight, with expected [M+H]+ peaks aligned with theoretical calculations (e.g., m/z 261.2 for the free base) .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption .

- Handling : Use nitrile gloves and lab coats in fume hoods. Avoid skin contact; if exposure occurs, rinse immediately with water for 15 minutes and seek medical advice for persistent irritation .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in accordance with local hazardous waste regulations .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

Methodological Answer:

- Aqueous Buffers : Soluble in PBS (pH 7.4) at concentrations up to 10 mM. Vortexing or mild sonication (30 sec, 40 kHz) enhances dissolution .

- Organic Solvents : Use dimethyl sulfoxide (DMSO) for stock solutions (e.g., 50 mM), but limit final DMSO concentration in cell-based assays to <0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:

- Step 1 : Condense 5-phenylisoxazole-3-carbaldehyde with dimethylamine in methanol under reflux (12 h, 60°C), followed by reduction with sodium borohydride to form the methanamine intermediate .

- Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous diethyl ether, ensuring stoichiometric control (pH ~2–3) to avoid over-acidification .

- Yield Optimization : Replace traditional batch reactors with flow chemistry setups to enhance reaction homogeneity and reduce byproducts (e.g., dimerization) .

Q. What strategies are effective in resolving contradictory data regarding the compound’s stability under physiological conditions?

Methodological Answer:

- Stability Profiling : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; if decomposition exceeds 5%, reformulate with lyophilization or cyclodextrin encapsulation .

- pH-Dependent Degradation : Test stability across pH 1–10 (simulating GI tract conditions). If instability at pH <3 is observed (common for hydrochlorides), consider alternative salt forms (e.g., citrate) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target binding?

Methodological Answer:

- Isoxazole Ring Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF3) to improve metabolic stability while maintaining affinity for aminergic receptors .

- Amine Substitution : Compare dimethylamine with bulkier groups (e.g., pyrrolidine) to assess steric effects on receptor docking. Use molecular dynamics simulations to predict binding poses .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Methodological Answer:

- Caco-2 Monolayers : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption potential). Include efflux transporter inhibitors (e.g., verapamil) to evaluate P-gp-mediated efflux .

- Hepatocyte Incubations : Measure metabolic clearance using cryopreserved human hepatocytes. If hepatic extraction ratio >0.7, prioritize prodrug strategies .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

Methodological Answer:

- Source Comparison : Cross-reference data from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) with pharmacopeial standards (e.g., USP-NF) to identify outliers .

- Experimental Replication : Repeat solubility tests using standardized protocols (e.g., shake-flask method at 25°C). If variability persists, assess crystallinity via XRPD; amorphous forms may exhibit higher apparent solubility .

Q. Tables for Key Data

Properties

CAS No. |

1017-08-9 |

|---|---|

Molecular Formula |

C12H15ClN2O |

Molecular Weight |

238.71 g/mol |

IUPAC Name |

N,N-dimethyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C12H14N2O.ClH/c1-14(2)9-11-8-12(15-13-11)10-6-4-3-5-7-10;/h3-8H,9H2,1-2H3;1H |

InChI Key |

ZJKJDXVDNMBETH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=NOC(=C1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.